molecular formula C18H18Cl2N2O2 B12740802 4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide CAS No. 104775-23-7

4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide

Cat. No.: B12740802
CAS No.: 104775-23-7
M. Wt: 365.2 g/mol
InChI Key: UNOFVUASZGYCBU-UHFFFAOYSA-N
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Description

4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both chlorinated and hydroxylated phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzaldehyde in the presence of an amine catalyst, followed by the addition of pentanamide under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce various amines and alcohols.

Scientific Research Applications

4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-5-fluoro-2-hydroxybenzophenone
  • (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone

Comparison

Compared to similar compounds, 4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide exhibits unique properties due to its specific structural configuration. Its dual chlorinated and hydroxylated phenyl groups provide distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

104775-23-7

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

4-[[(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methylidene]amino]pentanamide

InChI

InChI=1S/C18H18Cl2N2O2/c1-11(6-9-17(21)24)22-18(13-4-2-3-5-15(13)20)14-10-12(19)7-8-16(14)23/h2-5,7-8,10-11,23H,6,9H2,1H3,(H2,21,24)

InChI Key

UNOFVUASZGYCBU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)N)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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